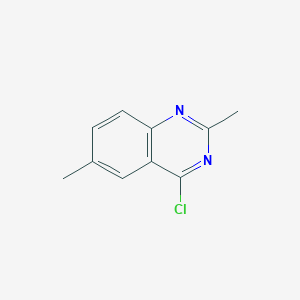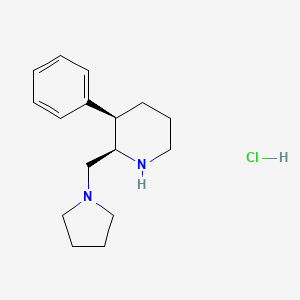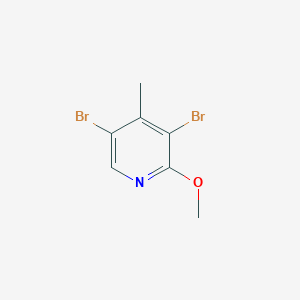
5-(Piperidin-4-yl)oxazol
Übersicht
Beschreibung
5-(Piperidin-4-yl)oxazole is a useful research compound. Its molecular formula is C8H12N2O and its molecular weight is 152.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Piperidin-4-yl)oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Piperidin-4-yl)oxazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Kinase-Inhibitoren: 5-(Piperidin-4-yl)oxazol dient als Pharmakophor bei der Entwicklung von Kinase-Inhibitoren. Diese Verbindungen zielen auf bestimmte Kinasen ab, die an Zellsignalwegen beteiligt sind, und finden Anwendung in der Krebstherapie und bei anderen Krankheiten .
- VEGFR-2-Inhibitoren: Inhibitoren des vaskulären endothelialen Wachstumsfaktor-Rezeptors 2 (VEGFR-2) spielen eine entscheidende Rolle in der Anti-Angiogenese-Therapie zur Behandlung von Krebs .
- Immunsuppressiva: Einige Derivate von this compound weisen immunsuppressive Eigenschaften auf und sind daher potenzielle Kandidaten für die Behandlung von Autoimmunerkrankungen .
- Antivirale Mittel: Forscher haben die antivirale Aktivität von Oxazolderivaten untersucht, darunter solche, die den Piperidinrest enthalten .
- Derivate von this compound haben antibakterielle und antimykotische Wirkungen gezeigt. So weisen bestimmte Verbindungen eine starke antibakterielle und moderate antimykotische Aktivität auf .
- Piperidinderivate, einschließlich this compound, wurden auf ihr Potenzial als Antipsychotika und zur Behandlung der Alzheimer-Krankheit untersucht .
- Der Piperidin-Kern trägt zur Entwicklung von Antihypertensiva bei, die eine Rolle bei der Behandlung von Herz-Kreislauf-Erkrankungen spielen .
- Forscher erforschen weiterhin neuartige Syntheserouten, um Zugang zu Derivaten von this compound zu erhalten. Diese Methoden tragen zur Verfügbarkeit der Verbindung für weitere Studien bei .
Pharmakologie und Pharmazeutische Chemie
Antibakterielle und Antimykotische Aktivität
Neuropharmakologie und Erkrankungen des ZNS
Herz-Kreislauf-Forschung
Chemische Biologie und Synthesemethoden
Biologische Evaluierung und Struktur-Wirkungs-Beziehung (SAR)
Biochemische Analyse
Biochemical Properties
5-(Piperidin-4-yl)oxazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 5-(Piperidin-4-yl)oxazole has been shown to bind to specific enzymes, modulating their catalytic activity. This interaction often involves non-covalent bonding, such as hydrogen bonding and van der Waals forces, which stabilize the enzyme-substrate complex and enhance the reaction rate. Additionally, 5-(Piperidin-4-yl)oxazole can interact with proteins involved in signal transduction pathways, thereby influencing cellular responses to external stimuli .
Cellular Effects
The effects of 5-(Piperidin-4-yl)oxazole on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 5-(Piperidin-4-yl)oxazole can activate or inhibit specific signaling pathways, leading to changes in cellular behavior such as proliferation, differentiation, and apoptosis. Furthermore, it can alter gene expression by interacting with transcription factors or epigenetic modifiers, thereby affecting the transcriptional landscape of the cell .
Molecular Mechanism
At the molecular level, 5-(Piperidin-4-yl)oxazole exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. For instance, 5-(Piperidin-4-yl)oxazole can act as an enzyme inhibitor by binding to the active site of the enzyme, preventing substrate access and thereby inhibiting the enzyme’s catalytic activity. Alternatively, it can function as an enzyme activator by stabilizing the enzyme’s active conformation. Additionally, 5-(Piperidin-4-yl)oxazole can influence gene expression by binding to DNA or RNA, affecting transcription and translation processes .
Temporal Effects in Laboratory Settings
The temporal effects of 5-(Piperidin-4-yl)oxazole in laboratory settings have been extensively studied. Over time, this compound exhibits changes in stability and degradation, which can impact its long-term effects on cellular function. In vitro and in vivo studies have shown that 5-(Piperidin-4-yl)oxazole remains stable under specific conditions, but may degrade under others, leading to a decrease in its biological activity. Long-term exposure to 5-(Piperidin-4-yl)oxazole has been associated with sustained changes in cellular behavior, such as altered cell proliferation and differentiation rates .
Dosage Effects in Animal Models
The effects of 5-(Piperidin-4-yl)oxazole vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced cellular function and protection against oxidative stress. At higher doses, 5-(Piperidin-4-yl)oxazole can induce toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range elicits a maximal biological response, beyond which the effects plateau or become detrimental .
Metabolic Pathways
5-(Piperidin-4-yl)oxazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain or alter the biological activity of the parent compound. Additionally, 5-(Piperidin-4-yl)oxazole can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of metabolites within the cell .
Transport and Distribution
The transport and distribution of 5-(Piperidin-4-yl)oxazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in specific cellular compartments. Additionally, binding proteins can sequester 5-(Piperidin-4-yl)oxazole, influencing its localization and availability for biochemical reactions .
Subcellular Localization
The subcellular localization of 5-(Piperidin-4-yl)oxazole is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of 5-(Piperidin-4-yl)oxazole within these compartments can influence its interactions with biomolecules and its overall biological activity .
Eigenschaften
IUPAC Name |
5-piperidin-4-yl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-3-9-4-2-7(1)8-5-10-6-11-8/h5-7,9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKSQWPXEJNCPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/new.no-structure.jpg)




![2-(2,3-Dihydro-1-benzofuran-5-yl)-N-{2-[(1H-imidazol-2-yl)disulfanyl]ethyl}-1,3-thiazole-4-carboxamide](/img/structure/B1513248.png)


![6-(2,3-difluorophenyl)-9-tri(propan-2-yl)silyloxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-amine](/img/structure/B1513254.png)



